molecular formula C17H22N2O6S2 B4579473 4-METHOXY-N-[3-(4-METHOXYBENZENESULFONAMIDO)PROPYL]BENZENE-1-SULFONAMIDE

4-METHOXY-N-[3-(4-METHOXYBENZENESULFONAMIDO)PROPYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4579473
M. Wt: 414.5 g/mol
InChI Key: CMYHGJFXYZROFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHOXY-N-[3-(4-METHOXYBENZENESULFONAMIDO)PROPYL]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes two methoxybenzenesulfonamide groups connected by a propyl chain

Scientific Research Applications

4-METHOXY-N-[3-(4-METHOXYBENZENESULFONAMIDO)PROPYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-[3-(4-METHOXYBENZENESULFONAMIDO)PROPYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-aminopropylamine to form the intermediate 4-methoxy-N-(3-aminopropyl)benzenesulfonamide. This intermediate is then reacted with another equivalent of 4-methoxybenzenesulfonyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as methanol and the application of heat to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-N-[3-(4-METHOXYBENZENESULFONAMIDO)PROPYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzoic acid, while reduction of the sulfonamide groups can produce corresponding amines .

Mechanism of Action

The mechanism of action of 4-METHOXY-N-[3-(4-METHOXYBENZENESULFONAMIDO)PROPYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHOXY-N-[3-(4-METHOXYBENZENESULFONAMIDO)PROPYL]BENZENE-1-SULFONAMIDE is unique due to its dual sulfonamide groups connected by a propyl chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-N-[3-[(4-methoxyphenyl)sulfonylamino]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O6S2/c1-24-14-4-8-16(9-5-14)26(20,21)18-12-3-13-19-27(22,23)17-10-6-15(25-2)7-11-17/h4-11,18-19H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYHGJFXYZROFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCCNS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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